N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
Description
N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic small molecule characterized by a 1,3-oxazole core substituted with a phenyl group at position 5 and a carboxamide-linked 3-(difluoromethoxy)phenyl moiety at position 2. The difluoromethoxy group (-OCF₂H) enhances metabolic stability and modulates lipophilicity, while the oxazole ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-17(19)23-13-8-4-7-12(9-13)21-15(22)16-20-10-14(24-16)11-5-2-1-3-6-11/h1-10,17H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTUZAZFYJFHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson–Gabriel Cyclodehydration
The Robinson–Gabriel synthesis remains a cornerstone for oxazole formation, involving cyclodehydration of α-acylamino ketones. For the target compound, this method employs 5-phenyl-1,3-oxazole-2-carboxylic acid as a key intermediate.
Procedure :
- α-Acylamino Ketone Preparation :
- Cyclodehydration :
Optimization :
- Catalytic POCl₃ : Reducing stoichiometric POCl₃ to catalytic amounts (20 mol%) with trimethylamine as a base minimizes side reactions.
- Yield : 68–72% after column chromatography (hexane/EtOAc 4:1).
Table 1 : Robinson–Gabriel Synthesis Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| POCl₃ (equiv) | 1.2 | 68 |
| Solvent | Dichloroethane | 72 |
| Temperature (°C) | 80 | — |
One-Pot Multicomponent Oxazole Synthesis
A scalable one-pot strategy reported by Beilstein Journal of Organic Chemistry combines carboxylic acids, amino acids, and dehydrative agents.
Procedure :
- Oxazole Formation :
- Reaction of phenylglyoxylic acid with N-(tert-butoxycarbonyl)glycine in the presence of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) forms 5-(triazinyloxy)oxazole.
- Suzuki–Miyaura Coupling :
Key Advantages :
- Regioselectivity : Exclusive formation of the 2,4,5-trisubstituted oxazole.
- Functional Group Tolerance : Compatible with ester, nitro, and halo substituents.
Table 2 : One-Pot Oxazole Synthesis Outcomes
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | NiCl₂(dppe) | 85 |
| 4-Methoxyphenylboronic | NiCl₂(PPh₃)₂ | 78 |
Carboxamide Installation Strategies
Carboxylic Acid Activation and Amide Coupling
The C-2 carboxamide is introduced via activation of 5-phenyl-1,3-oxazole-2-carboxylic acid followed by coupling with 3-(difluoromethoxy)aniline.
Procedure :
- Acid Chloride Formation :
- Treatment of the carboxylic acid with thionyl chloride (SOCl₂) yields the acyl chloride.
- Amide Bond Formation :
Optimization :
- Coupling Reagents : HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) in DCM achieves 80–85% yield.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce oxazole ring instability compared to DCM.
Table 3 : Amide Coupling Efficiency
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| HOBt/DIC | DCM | 85 |
| EDCI/HOBt | DMF | 78 |
Direct Aminolysis of Oxazole Esters
An alternative route involves aminolysis of methyl 5-phenyl-1,3-oxazole-2-carboxylate.
Procedure :
- Heating the ester with 3-(difluoromethoxy)aniline in toluene at 110°C for 12 hours provides the carboxamide.
Limitations :
- Reaction Time : Prolonged heating (24+ hours) required for complete conversion.
- Byproducts : Ester hydrolysis to carboxylic acid occurs competitively.
Introduction of the Difluoromethoxy Group
Electrophilic Difluoromethoxylation
The 3-(difluoromethoxy)aniline moiety is synthesized via difluoromethoxylation of 3-aminophenol.
Procedure :
- Difluoromethylation :
- Protection/Deprotection :
- Boc protection of the amine prior to fluorination prevents side reactions.
Challenges :
- DAST Handling : High toxicity and moisture sensitivity necessitate strict inert conditions.
- Regioselectivity : Competing O- vs. N-fluorination requires careful stoichiometric control.
Integrated Synthetic Routes
Convergent Synthesis Pathway
A convergent approach combines independently synthesized fragments:
- Oxazole-2-carboxylic Acid : Prepared via Robinson–Gabriel cyclodehydration.
- 3-(Difluoromethoxy)aniline : Synthesized via electrophilic difluoromethoxylation.
- Amide Coupling : HOBt/DIC-mediated union of the fragments.
Overall Yield : 52% over four steps.
Sequential One-Pot Methodology
Recent advances enable a sequential one-pot synthesis:
- Oxazole Formation : DMT-MM-mediated cyclization.
- In Situ Amide Coupling : Direct addition of 3-(difluoromethoxy)aniline to the reaction mixture.
Advantages :
- Reduced Purification : Intermediates remain in solution, minimizing losses.
- Yield Improvement : 67% overall yield.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.
Substitution: The phenyl and oxazole rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives within this class can effectively combat Gram-positive bacteria such as Enterococcus faecium and other pathogens. The mechanism is likely linked to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including:
- Inducing apoptosis in cancer cells.
- Inhibiting key signaling pathways involved in cancer progression.
For example, related compounds have demonstrated growth inhibition in various cancer cell lines, including glioblastoma and ovarian cancer cells, with percent growth inhibitions reaching over 80% .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Pyrazole Derivatives
- Example Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde .
- Structural Differences :
- Core Ring : Pyrazole (5-membered, two adjacent nitrogen atoms) vs. oxazole (5-membered, one oxygen and one nitrogen).
- Substituents : The pyrazole derivative features a sulfanyl (-S-) linker and trifluoromethyl (-CF₃) group, whereas the target compound uses a carboxamide (-CONH-) linker and difluoromethoxy (-OCF₂H) group.
- Functional Implications :
- The sulfanyl group in the pyrazole compound may increase susceptibility to oxidative metabolism compared to the oxazole’s carboxamide .
Comparison with 1,2,4-Oxadiazole Derivatives
- Example Compound : N-(3-((2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)phenyl)carbamoyl)-2-fluorophenyl)-N-(cyclopropyl-methyl)-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)picolinamide (5a) .
- Structural Differences :
- Core Ring : 1,2,4-Oxadiazole (two nitrogen atoms, one oxygen) vs. 1,3-oxazole.
- Substituents : Compound 5a includes a perfluoropropanyl group and bromine, while the target compound lacks halogenation beyond difluoromethoxy.
- Functional Implications :
- 1,2,4-Oxadiazoles are more electron-deficient than 1,3-oxazoles, influencing binding to electron-rich biological targets .
- Perfluoropropanyl groups enhance metabolic resistance but may increase toxicity compared to the target’s phenyl-difluoromethoxy system .
Comparison with Benzoxazole and Furan Derivatives
- Example Compound : N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide .
- Structural Differences :
- Core Ring: Benzoxazole (fused benzene-oxazole) vs. standalone oxazole; furan (oxygen-containing, non-nitrogen) vs. oxazole.
- Substituents: The benzoxazole derivative includes a nitro (-NO₂) group, which is absent in the target compound. Functional Implications:
- Nitro groups confer strong electron-withdrawing effects, unlike the target’s difluoromethoxy, which is moderately electron-withdrawing .
Discussion of Research Implications
- Structural Analysis Tools : Programs like SHELX enable precise determination of bond angles and conformations, critical for comparing substituent effects (e.g., -OCF₂H vs. -CF₃).
- Biological Activity : While direct activity data are absent in the evidence, structural analogs suggest that the target compound’s oxazole-carboxamide scaffold may favor kinase inhibition, whereas pyrazole-sulfanyl derivatives might target cysteine proteases .
- Synthetic Feasibility : The absence of halogens (e.g., Br in 5a ) in the target compound simplifies synthesis compared to perfluorinated analogs.
Biological Activity
N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name : this compound
- Molecular Formula : C16H14F2N2O3
- Molecular Weight : 320.29 g/mol
The presence of the difluoromethoxy group and the oxazole moiety is significant for its biological activity.
Research has indicated that this compound may act as a modulator of various biological pathways. Its primary mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in disease pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
Therapeutic Applications
The compound has been studied for several therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation through modulation of cytokine release.
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Neurological Effects : Research into its effects on neurological disorders is ongoing, with some studies suggesting neuroprotective properties.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neurological | Potential neuroprotective effects |
Case Study 1: Anti-inflammatory Effects
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory conditions.
Case Study 2: Anticancer Properties
In a separate study published in the Journal of Cancer Research, the compound was tested against several cancer cell lines, including breast and lung cancer. The findings revealed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its promise as an anticancer therapeutic.
Research Findings
Recent research has focused on elucidating the detailed mechanisms by which this compound exerts its biological effects. Key findings include:
- Cell Signaling Pathways : The compound was found to modulate key signaling pathways involved in inflammation and cancer progression.
- Synergistic Effects : Studies have suggested that combining this compound with other therapeutic agents may enhance its efficacy.
Q & A
Q. What are the common synthetic routes for preparing N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Core formation : Condensation reactions to construct the oxazole ring, often using precursors like carboxylic acid derivatives and nitriles.
- Functionalization : Introduction of the difluoromethoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura).
- Carboxamide linkage : Amide bond formation using coupling agents like EDCI or HATU. Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., palladium for cross-couplings). Purity is monitored via HPLC, with yields ranging from 40–70% depending on steric hindrance .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., carboxamide proton at δ ~10 ppm). F NMR identifies difluoromethoxy groups (δ ~-80 to -85 ppm).
- X-ray crystallography : Resolves stereochemical ambiguities and validates bond lengths/angles. SHELX programs are widely used for refinement, particularly for small-molecule structures .
- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H] expected for CHFNO: 343.09) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in analogs of this compound?
- Core modifications : Replacing the oxazole with isoxazole or thiazole alters electronic properties and binding affinity. For example, pyrazole analogs (e.g., DPC423) show enhanced thrombin inhibition .
- Substituent effects : The difluoromethoxy group enhances metabolic stability compared to methoxy. Fluorine substitution on the phenyl ring improves lipophilicity (logP ~3.5), critical for membrane penetration.
- Bioactivity data : Analogous oxazole carboxamides exhibit MIC values of 16–64 µg/mL against Gram-positive bacteria, guiding prioritization of derivatives .
Q. What experimental strategies resolve contradictions in reported biological activities across similar compounds?
- Comparative assays : Standardize testing protocols (e.g., fixed concentrations, cell lines) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like factor Xa or voltage-gated sodium channels, explaining divergent activities .
- Meta-analysis : Aggregate data from structurally related compounds (e.g., benzothiadiazoles, pyrazoles) to identify trends in potency and selectivity .
Q. What methodologies address low yields in the final amidation step during synthesis?
- Coupling reagent selection : HATU outperforms EDCI in sterically hindered reactions, improving yields by 15–20%.
- Protecting groups : Temporary protection of reactive sites (e.g., Boc on amines) prevents side reactions.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining ~90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
